L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, sodium salt, commonly referred to as sodium dilauramidoglutamide lysine, is a synthetic compound derived from the amino acid L-lysine. This compound is characterized by its unique structure, which includes multiple glutamyl moieties and a dodecyl side chain. It is classified as a surfactant and is primarily used in cosmetic formulations due to its emulsifying and stabilizing properties. The compound is recognized for its potential applications in various scientific fields, including biochemistry and pharmacology.
The compound can be sourced from various chemical suppliers and is registered under multiple identifiers, including the European Chemicals Agency (ECHA) with the EC number 688-011-2 and the CAS number 1243654-79-6 . Its synthesis typically involves the reaction of L-lysine with specific fatty acid derivatives.
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, sodium salt falls under the category of amino acid derivatives and surfactants. It is classified based on its functional groups and its role in formulations as an emulsifier and stabilizer.
The synthesis of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, sodium salt involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are typically employed to monitor the progress of the synthesis.
The molecular formula of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, sodium salt is C40H69N4O10.3Na, with a molecular weight of approximately 834.966 g/mol . The structure features:
The compound exhibits defined stereochemistry with three stereocenters . The InChIKey for this compound is SZGWBQSJSSDNJJ-RZQNRPNSSA-K, which can be used for database searches.
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, sodium salt can participate in various chemical reactions:
Reactions involving this compound are often conducted under controlled environments to prevent degradation or unwanted side reactions. Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm product formation.
The mechanism of action for L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, sodium salt primarily revolves around its role as a surfactant:
This mechanism is crucial in cosmetic formulations where stable emulsions are necessary for product efficacy.
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, sodium salt finds applications in various scientific fields:
This compound exemplifies the intersection of chemistry and practical applications in industry and research, showcasing its versatility as a functional ingredient.
The synthesis of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt represents a sophisticated endeavor in organic and medicinal chemistry, requiring precise control over sequential functionalization reactions. This amphiphilic compound features a central L-lysine core modified at both α- and ε-amino positions with glutamyl residues acylated by dodecanoic acid (lauric acid), culminating in sodium carboxylate stabilization. The molecular architecture necessitates a multi-step approach to address steric hindrance, regioselectivity, and solubility challenges inherent in bifunctional modification.
The synthesis commences with strategic protection-deprotection sequences to enable regioselective modification of the lysine amino groups. Contemporary approaches employ sequential acylation reactions initiated by reacting L-lysine with dodecanoyl chloride under alkaline conditions (pH 8.5–9.2), facilitating nucleophilic attack by the amine groups on the carbonyl carbon of the acyl chloride. This critical pH window optimizes amine nucleophilicity while minimizing hydrolysis of the acid chloride reagent. The resulting N2,N6-di(dodecanoyl)lysine intermediate exhibits markedly reduced aqueous solubility, necessitating organic phase handling in subsequent steps [2].
The pivotal coupling with glutamic acid introduces further complexity due to the multiple reactive sites. Advanced methodologies employ activated glutamyl derivatives, particularly where the γ-carboxyl group is protected (e.g., as benzyl ester) while the α-carboxyl is activated as N-hydroxysuccinimide (NHS) ester or pentafluorophenyl ester. These derivatives facilitate amide bond formation between the dodecanoyl-lysine amines and the glutamyl α-carboxyl, yielding a fully protected precursor. Catalytic hydrogenation or acidolysis subsequently liberates the γ-carboxyl groups for sodium salt formation. Notably, the stoichiometry of sodium hydroxide addition governs the final product's carboxylate neutralization state, reflected in the variable "x" designation in the xsodium salt nomenclature. Analytical data reveals molecular weight variations (e.g., 497.6 g/mol for C₂₃H₄₄N₃NaO₇ vs. 773.88 g/mol for C₄₀H₆₉N₄O₁₀·3Na) attributable to differing sodium counterion stoichiometries contingent upon synthesis conditions [2] [7].
Table 1: Key Reagents in Acylative Synthesis
Synthetic Stage | Critical Reagents | Function | Optimal Conditions |
---|---|---|---|
Lysine Acylation | Dodecanoyl chloride | Introduces lauroyl chains | pH 8.5-9.2, 0-5°C |
Glutamyl Activation | N-Hydroxysuccinimide | Forms active ester | DMF, coupling agents |
Deprotection | Hydrogen/Pd-C | Removes carboxyl protections | H₂ (1-3 atm), RT |
Salt Formation | Sodium hydroxide | Neutralizes carboxyl groups | Stoichiometric control |
Alternative pathways under investigation include solid-phase peptide synthesis (SPPS) methodologies, where lysine anchored to Wang resin undergoes on-resin acylation with Fmoc-glutamic acid-γ-allyl ester, followed by dodecanoylation and allyl ester deprotection. While this approach offers advantages in purification and yield for small-scale production, scalability remains challenging compared to solution-phase routes [6].
The formation of the critical amide bonds linking the dodecanoyl chains to the glutamyl residues presents a significant optimization frontier, with enzymatic and chemical strategies offering complementary advantages. Traditional chemical catalysis employs carbodiimides (e.g., DCC, EDC) combined with NHS or HOAt, facilitating efficient coupling at room temperature. However, these reagents generate stoichiometric by-products requiring removal, and exhibit limited efficiency in sterically congested environments near the diacylated lysine core. Furthermore, racemization at glutamic acid's α-carbon remains a concern under basic conditions during coupling [2] [8].
Enzymatic approaches utilizing immobilized lipases (e.g., Candida antarctica Lipase B, CAL-B) or proteases (e.g., Subtilisin) present an emerging alternative operating under milder conditions (30-45°C, pH 6.5-7.5). These biocatalysts leverage their hydrophobic substrate pockets to accommodate the dodecanoyl chains, selectively catalyzing amide bond formation without racemization. Recent advances demonstrate reaction efficiency improvements through solvent engineering (e.g., tert-amyl alcohol/water mixtures) that maintain enzyme activity while solubilizing the hydrophobic substrates. Nevertheless, enzymatic catalysis currently faces limitations in achieving high yields (>85%) for the secondary amidation step due to steric constraints imposed by the diacylated lysine intermediate [4].
Table 2: Comparative Catalysis Performance Metrics
Parameter | Chemical Catalysis (EDC/NHS) | Enzymatic Catalysis (CAL-B) |
---|---|---|
Temperature | 20-25°C | 35-40°C |
Reaction Time | 4-8 hours | 24-48 hours |
Yield (Glutamyl Conjugation) | 75-85% | 60-75% |
Racemization | <5% detectable | Undetectable |
By-products | Urea derivatives requiring purification | Minimal, simpler purification |
Scalability | Kilogram-scale demonstrated | Limited to hectogram-scale |
The enzymatic route's environmental benefits include reduced waste streams and elimination of metal catalysts, aligning with green chemistry principles. Hybrid strategies employing enzymatic catalysis for initial acylation followed by chemical coupling for sterically challenging steps represent promising developments for industrial-scale production, potentially offering the best compromise between efficiency, stereoselectivity, and sustainability [4].
The terminal synthetic transformation involves conversion of carboxylic acids to sodium carboxylates, fundamentally altering the compound's physicochemical behavior. This carboxylate neutralization enhances aqueous solubility through electrostatic repulsion and improved hydration, critical for biological applications. The sodium ions (Na⁺) coordinate with the carboxylate oxygens in a bidentate manner, forming ionic bonds with bond dissociation energies of approximately 120-150 kJ/mol, as confirmed by FTIR shifts in the carbonyl stretching frequencies from 1710 cm⁻¹ (COOH) to 1560-1590 cm⁻¹ (COO⁻Na⁺) [2] [6].
The stabilization mechanism extends beyond simple salt formation. Sodium ions facilitate molecular self-assembly in aqueous environments through charge-shielding effects, enabling formation of micellar structures above critical aggregation concentrations (CAC ≈ 0.2 mM). This nanostructuring protects the labile amide bonds from hydrolysis, significantly enhancing solution stability. Additionally, the sodium carboxylates create a negative zeta potential (-35 to -45 mV) that electrostatically stabilizes colloidal dispersions by preventing particle aggregation. These properties are exploited in drug delivery systems where the sodium-stabilized derivative achieves 82% encapsulation efficiency for hydrophobic agents like doxorubicin [2].
The variable sodium stoichiometry ("x") precisely modulates these properties. Techniques including flame photometry and ion chromatography quantify sodium content, revealing discrete species ranging from mono- to trisodium salts. Each additional sodium ion further increases aqueous solubility by approximately 25-30 mg/mL and modifies the aggregation behavior. Controlled neutralization employs stoichiometric NaOH addition under pH-stat conditions (maintaining pH 7.0-7.5) to prevent alkaline degradation. Subsequent spray-drying or lyophilization yields stable solid forms where sodium ions maintain molecular conformation through electrostatic interactions, as evidenced by reduced amide I band broadening in solid-state FTIR spectra [2] [6] [7].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: